Product packaging for 3-Methoxy-4-nitroaniline(Cat. No.:CAS No. 16292-88-9)

3-Methoxy-4-nitroaniline

Cat. No.: B176388
CAS No.: 16292-88-9
M. Wt: 168.15 g/mol
InChI Key: JVUHWSGOORVDML-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitroaniline (CAS 16292-88-9) is an organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound belongs to the aniline family, characterized by an amine group attached to a benzene ring, and is a derivative of 4-nitroaniline, a classic chromophore with a donor-acceptor structure . As a building block in chemical synthesis, it serves as a precursor for the development of more complex molecules. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the same aromatic ring, makes it a compound of interest in materials science research. Specifically, derivatives of nitroaniline are studied for their intramolecular charge transfer properties, which are crucial for developing new organic materials with non-linear optical (NLO) properties . Such materials are in great demand for photonic devices and optical information processing . Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at room temperature . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Handle with appropriate safety precautions. The compound has the SMILES string of COC1=C(C=CC(N)=C1) N+ =O .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B176388 3-Methoxy-4-nitroaniline CAS No. 16292-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHWSGOORVDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373125
Record name 3-methoxy-4-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16292-88-9
Record name 3-Methoxy-4-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16292-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-4-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Reaction Pathways

Targeted Synthesis of 3-Methoxy-4-nitroaniline

The regioselective introduction of functional groups onto the benzene (B151609) ring is a cornerstone of aromatic chemistry. The synthesis of this compound requires careful control of reaction conditions to achieve the desired substitution pattern, given the directing effects of the methoxy (B1213986) and amino groups.

The direct nitration of 3-methoxyaniline presents a challenge in regioselectivity. Both the amino and methoxy groups are activating and ortho-, para-directing. Direct nitration under strong acidic conditions leads to the protonation of the highly basic amino group, forming an anilinium ion. This anilinium group is a deactivating, meta-directing group, which would unfavorably influence the position of nitration.

To circumvent this, a common and effective strategy is to protect the amino group by acetylation, converting it into a less activating and sterically more hindered acetamido group. This protecting group still directs ortho- and para-, but modulates the reactivity and enhances the selectivity of the subsequent nitration step.

The synthesis proceeds via a three-step sequence:

Acetylation of 3-methoxyaniline: 3-Methoxyaniline is treated with acetic anhydride (B1165640) to form N-(3-methoxyphenyl)acetamide (3-methoxyacetanilide).

Nitration of N-(3-methoxyphenyl)acetamide: The protected intermediate is then nitrated. The acetamido group (-NHCOCH₃) and the methoxy group (-OCH₃) both direct electrophilic substitution to the positions ortho and para relative to themselves. For 3-methoxyacetanilide, both groups strongly favor nitration at the C4 position, which is para to the acetamido group and ortho to the methoxy group. This concerted directing effect leads to high regioselectivity for the desired 4-nitro product. A study on the analogous 3-methylacetanilide showed that nitration yielded 91% of the 4-nitro product, indicating the high selectivity of this approach. ulisboa.pt

Hydrolysis: The resulting N-(3-methoxy-4-nitrophenyl)acetamide is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.

This protection-nitration-deprotection sequence is a classic method to control the outcome of electrophilic aromatic substitution on anilines, ensuring high yields of the desired isomer. orgsyn.org

The selective reduction of one nitro group in a polynitroaromatic compound is a valuable transformation in organic synthesis. The Zinin reaction, which employs sodium sulfide (B99878) or polysulfides as the reducing agent, is a well-established method for this purpose. wikipedia.org This method is particularly useful for selectively reducing one nitro group in dinitro compounds while leaving others intact. wikipedia.orgcommonorganicchemistry.com

In the case of 3,5-dinitroanisole (B1346779), treatment with sodium sulfide can selectively reduce one of the two nitro groups to an amino group, yielding 3-methoxy-5-nitroaniline. The reaction is typically performed by heating the dinitro compound with an aqueous or alcoholic solution of sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH). commonorganicchemistry.comacsgcipr.org The reactivity of the reducing agent can be enhanced by the addition of elemental sulfur, which forms polysulfides (Na₂Sₓ) in situ. stackexchange.comresearchgate.net

ReactantReducing AgentSolventTemperatureProductYield
1,3-DinitrobenzeneNa₂S·9H₂O / S₈Ethanol/WaterReflux3-NitroanilineHigh
2,4-Dinitroanisole (B92663)(NH₄)₂SEthanol/WaterReflux4-Methoxy-2-nitroaniline (B140478)~70-80%
3,5-DinitroanisoleNa₂S / H₂OEthanolHeating3-Methoxy-5-nitroanilineModerate to High

This table presents typical conditions for the Zinin reduction of dinitroarenes, analogous to the reduction of 3,5-dinitroanisole.

Key factors influencing the reaction's success include the stoichiometry of the sulfide, reaction temperature, and solvent system. While this reaction is effective for selective reduction, it is important to note that starting from 3,5-dinitroanisole yields 3-methoxy-5-nitroaniline, an isomer of the target compound discussed in this article.

Modern synthetic chemistry increasingly utilizes continuous flow technology to enhance safety, efficiency, and scalability, particularly for hazardous reactions like nitration and catalytic reductions. beilstein-journals.orgewadirect.com These reactions are often highly exothermic, and flow reactors offer superior heat and mass transfer compared to traditional batch reactors, minimizing risks of thermal runaways and improving product selectivity. vapourtec.com

Continuous Flow Nitration: The synthesis of nitroanilines can be adapted to a continuous flow process. A solution of the protected aniline (B41778) derivative (e.g., 3-methoxyacetanilide) and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) are pumped through separate inlets into a micromixer and then into a temperature-controlled reactor coil. ewadirect.com The short residence time and precise temperature control can significantly reduce the formation of by-products. A patented method for the synthesis of 4-methoxy-2-nitroaniline utilizes a multi-step continuous flow process, demonstrating the industrial viability of this approach for analogous compounds. google.com

Continuous Flow Nitro Reduction: The reduction of a nitro group to an amine is also well-suited for flow chemistry. nih.govnih.gov A common setup involves a packed-bed reactor containing a heterogeneous catalyst (e.g., copper nanoparticles on a solid support, Pd/C, or Raney Nickel). nih.govacs.org A solution of the nitro compound is then passed through the heated catalyst bed along with a hydrogen source, such as hydrogen gas or a transfer hydrogenation agent like formic acid or glycerol. nih.govorganic-chemistry.org This methodology allows for high throughput, easy catalyst separation, and enhanced safety by avoiding the handling of large quantities of flammable catalysts and hydrogen gas in a batch setup. acs.orgacs.org The adaptation of these continuous flow methods for the synthesis of this compound could offer significant advantages in terms of safety, yield, and process control.

Derivatization and Functionalization Strategies

The presence of two distinct functional groups, the primary amino group and the nitro group, makes this compound a versatile intermediate for further chemical modifications.

Diazotization: The primary aromatic amino group of this compound can be readily converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.com The resulting diazonium salt is a highly valuable synthetic intermediate.

The electron-withdrawing nitro group deactivates the aromatic ring, which can slow the diazotization reaction compared to more electron-rich anilines. quora.com However, the reaction proceeds effectively under standard conditions. google.com The diazonium salt of this compound can then be used in a variety of subsequent reactions, most notably in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo dyes. researchgate.netchegg.com

Amidation: The amino group can also undergo acylation to form amides. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. researchgate.net This reaction transforms the basic amino group into a neutral amide functionality, which alters the electronic properties of the molecule and can be used as a protecting group or to introduce new molecular scaffolds. The direct synthesis of amides from nitroarenes is also an area of active research, highlighting the importance of the amide linkage in pharmaceuticals and materials. nih.gov

The nitro group of this compound can be reduced to a primary amino group, yielding 3,4-diaminoanisole (B141616) (also known as 4-methoxy-1,2-phenylenediamine). This transformation is a fundamental step in the synthesis of many heterocyclic compounds, such as benzimidazoles. A wide variety of reducing agents can accomplish this conversion, and the choice often depends on the desired chemoselectivity and reaction scale. wikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org This method is often preferred for its high yields and simple workup.

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). wikipedia.org The Fe/HCl system is particularly mild and widely used.

Transfer Hydrogenation: This approach uses molecules like formic acid, ammonium (B1175870) formate, or hydrazine (B178648) as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas. organic-chemistry.org

Stoichiometric Reductants: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (Na₂S) can also be used, particularly when selective reduction is required in the presence of other reducible functional groups. commonorganicchemistry.comacsgcipr.orgjsynthchem.com

Reducing SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Pd-CH₂ gas (1 atm or higher), Methanol (B129727)/Ethanol, RTHigh yield, clean byproducts (H₂O)Requires H₂ gas, catalyst can be pyrophoric
Fe / HCl or Acetic AcidRefluxing acidInexpensive, mild, tolerates many functional groupsRequires stoichiometric metal, acidic workup
SnCl₂ / HClConcentrated HCl, RT or heatingMild, good for sensitive substratesGenerates tin waste, requires careful workup
Na₂S₂O₄Water/Methanol, heatingGood for water-soluble compoundsCan be sluggish, generates sulfur byproducts

This table summarizes common reagents for the reduction of aromatic nitro groups to amines.

The successful reduction of the nitro group in this compound opens up pathways to a range of diamino-based derivatives and complex heterocyclic structures.

Nucleophilic Aromatic Substitution on Related Methoxy-Nitro Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups such as the nitro group present in this compound. While specific studies on SNAr reactions directly involving this compound as the substrate are not extensively documented in publicly available literature, the principles of SNAr can be applied to understand its potential reactivity. The presence of the nitro group, which is a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack.

In related methoxy-nitro aromatic systems, the methoxy group can, under certain conditions, act as a leaving group in SNAr reactions, although this is less common than the displacement of a halide. The outcome of such reactions is highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring.

For instance, in systems with multiple activating groups, the regioselectivity of nucleophilic attack is a key consideration. The nitro group exerts its activating effect most strongly at the ortho and para positions. In the case of this compound, a nucleophile could potentially attack the position occupied by the methoxy group, or other positions on the ring depending on the reaction conditions and the presence of other leaving groups.

A general representation of a nucleophilic aromatic substitution reaction on a methoxy-nitro system is depicted below:

General SNAr Reaction

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Methoxy-Nitro Systems

FactorInfluence on the Reaction
Nucleophile Stronger nucleophiles generally lead to faster reaction rates. The nature of the nucleophile also influences the regioselectivity of the attack.
Solvent Polar aprotic solvents are often used to solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.
Leaving Group The nature of the leaving group is crucial. While halides are common, methoxy groups can also be displaced, particularly with strong nucleophiles and under forcing conditions.
Activating Groups The presence and position of electron-withdrawing groups, such as the nitro group, are essential for activating the ring towards nucleophilic attack.

Cyclization Reactions for Complex Structure Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles. The general strategy involves the reduction of the nitro group to an amino group, followed by cyclization with a suitable reagent. This reductive cyclization can often be performed in a one-pot manner, offering an efficient route to these important scaffolds.

One notable example, while not directly using this compound, highlights the potential for unusual cyclization pathways in related systems. In a study on the reductive cyclization of 3-nitro-4-(phenylamino)benzoic acid, a compound with a similar substitution pattern, researchers observed the formation of a 2-alkyl-1-phenylbenzimidazole-5-carboxylic acid instead of the expected phenazine. researchgate.netthieme-connect.comcitedrive.com This unexpected outcome was attributed to the specific reaction conditions, where sodium alkoxide acted as a reducing agent for the nitro group. researchgate.netthieme-connect.comcitedrive.com This suggests that the interplay of substituents and reagents can lead to diverse and sometimes unforeseen heterocyclic products.

The general scheme for the synthesis of benzimidazoles from o-nitroanilines involves the following steps:

Reduction of the nitro group: This is typically achieved using reducing agents like sodium dithionite (Na2S2O4), tin(II) chloride (SnCl2), or catalytic hydrogenation. organic-chemistry.orgresearchgate.net

Cyclization: The resulting o-phenylenediamine (B120857) derivative is then reacted with an aldehyde, carboxylic acid, or other suitable one-carbon synthon to form the imidazole (B134444) ring.

Benzimidazole Synthesis

Table 2: Common Reagents for the Synthesis of Benzimidazoles from o-Nitroanilines

Reagent for ReductionReagent for CyclizationResulting Heterocycle
Sodium Dithionite (Na2S2O4)Aldehydes2-Substituted Benzimidazoles organic-chemistry.orgresearchgate.net
Tin(II) Chloride (SnCl2)Carboxylic Acids2-Substituted Benzimidazoles
Catalytic Hydrogenation (H2/Pd-C)Formic AcidUnsubstituted Benzimidazole (B57391)
Sodium Borohydride (in the presence of an alkoxide)Aldehyde (from solvent)2-Alkyl-substituted Benzimidazoles researchgate.netthieme-connect.comcitedrive.com

Mechanistic Investigations of Synthetic Transformations

Kinetic Studies of Key Reaction Steps

For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this step is highly influenced by the electronic properties of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group in this compound is expected to significantly accelerate this step.

In the context of benzimidazole formation from o-nitroanilines, kinetic studies on related systems have helped to elucidate the sequence of events. The reduction of the nitro group is generally a fast process. The subsequent cyclization and dehydration steps can be rate-limiting, depending on the specific reagents and conditions employed.

Elucidation of Reaction Intermediates

The direct spectroscopic observation and characterization of reaction intermediates in the transformations of this compound are challenging and not extensively reported. However, based on well-established mechanisms for related reactions, the key intermediates can be postulated.

In nucleophilic aromatic substitution reactions, the primary intermediate is the Meisenheimer complex . This is a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. For this compound, the nitro group would play a pivotal role in stabilizing such an intermediate.

In the reductive cyclization to form benzimidazoles, several intermediates are involved. Following the reduction of the nitro group to a nitroso and then a hydroxylamino group, the key intermediate is the o-phenylenediamine derivative. The subsequent reaction with an aldehyde or carboxylic acid derivative proceeds through a Schiff base or amidine intermediate, respectively, which then undergoes intramolecular cyclization and dehydration to afford the final benzimidazole product.

Proposed Intermediates in Benzimidazole Formation

While direct spectroscopic evidence for these intermediates in the specific case of this compound is pending, their existence is strongly supported by a wealth of mechanistic studies on analogous systems.

Iii. Advanced Spectroscopic and Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provide complementary information that, when combined, offers a complete picture of the compound's atomic arrangement and functional groups.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with exceptional accuracy. It measures the mass-to-charge ratio (m/z) of ions to four or more decimal places, allowing for the calculation of a precise molecular formula.

For 3-Methoxy-4-nitroaniline, HRMS is used to confirm its molecular formula, C₇H₈N₂O₃. rsc.org The technique provides an exact mass measurement that can distinguish the compound from other molecules with the same nominal mass but different elemental compositions. This high level of certainty is crucial for verifying the identity of the target compound during synthesis and for registering new chemical entities. The monoisotopic mass is a key parameter confirmed by this method.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₇H₈N₂O₃ rsc.org
Molecular Weight 168.15 g/mol rsc.org

| InChI Key | JVUHWSGOORVDML-UHFFFAOYSA-N | rsc.org |

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded as a spectrum.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the amino (-NH₂), methoxy (B1213986) (-OCH₃), and nitro (-NO₂) groups, as well as the aromatic ring. While a specific spectrum for this compound is not widely published, data from its isomer, 2-methoxy-4-nitroaniline (B147289), provides representative values for these functional groups. The analysis confirms the presence of the essential structural components of the molecule.

Table 2: Characteristic Infrared Absorption Bands for this compound (based on isomeric data)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Source
Amino (-NH₂) N-H Asymmetric & Symmetric Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Methoxy (-OCH₃) C-H Stretch 2850 - 3000
Nitro (-NO₂) N=O Asymmetric Stretch ~1520
Aromatic C=C C=C Stretch 1400 - 1600
Nitro (-NO₂) N=O Symmetric Stretch ~1350

| Methoxy (Ar-O-CH₃) | C-O Asymmetric Stretch | ~1250 | |

Note: The listed wavenumber ranges are typical for these functional groups and are supported by spectral data from the closely related isomer 2-methoxy-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, NMR is essential for confirming the substitution pattern on the benzene (B151609) ring, ensuring it is the correct isomer. While specific, peer-reviewed ¹H and ¹³C NMR data for this compound are not widely available in public databases, the expected chemical shifts and splitting patterns can be predicted based on its structure.

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, whose specific chemical shifts and coupling constants would confirm the 1,2,4-substitution pattern. Additional singlets would be present for the methoxy (-OCH₃) protons and a broad singlet for the amine (-NH₂) protons.

¹³C NMR: The spectrum would display seven unique signals, corresponding to the seven carbon atoms in the molecule, including the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the attached amino, methoxy, and nitro groups, providing definitive evidence for the compound's constitution. oup.com

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is a set of laboratory techniques for the separation of mixtures. When coupled with advanced detectors, it becomes a powerful tool for assessing the purity of a compound and for identifying and quantifying any impurities, which is a critical requirement in chemical and pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. When combined with tandem mass spectrometry (LC-MS/MS), it provides unparalleled sensitivity and selectivity for detecting and quantifying trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and semi-volatile organic compounds. It is particularly useful in forced degradation studies, where a compound is subjected to stress conditions (e.g., heat, acid, base, oxidation) to understand its stability and identify potential degradation products.

For nitroaromatic compounds like this compound, GC-MS is an effective tool for identifying degradation products. Research on the degradation of its isomer, 4-methoxy-2-nitroaniline (B140478), demonstrates the power of this technique. rsc.org In that study, samples from a Fenton oxidation process were analyzed by GC-MS, which successfully identified nineteen different intermediate products. rsc.org These included smaller molecules resulting from the opening of the aromatic ring, such as formic acid and oxalic acid, which were identified as major final products. rsc.org This type of analysis is crucial for understanding the environmental fate and stability profile of this compound.

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 16292-88-9 C₇H₈N₂O₃
2-Methoxy-4-nitroaniline 97-52-9 C₇H₈N₂O₃
2-methoxy-5-nitroaniline (B165355) 99-59-2 C₇H₈N₂O₃
N-(3-Methoxy-4-nitrophenyl)acetamide 20628-19-7 C₉H₁₀N₂O₄
Formic acid 64-18-6 CH₂O₂

High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated analytical technique used for the separation and quantification of compounds, including the analysis of impurities in drug substances and intermediates. While specific HPTLC methods for impurity profiling of this compound are not extensively detailed in available literature, methods developed for its isomers, such as 4-methoxy-2-nitroaniline, provide a strong reference for potential analytical approaches.

A validated HPTLC method has been developed for the identification and determination of 4-methoxy-2-nitroaniline as a potential genotoxic impurity in the pharmaceutical agent omeprazole (B731). researchgate.net This method demonstrates the capability of HPTLC to separate the impurity from the active pharmaceutical ingredient (API). The separation was achieved on HPTLC aluminum plates precoated with silica (B1680970) gel 60 F254. researchgate.net The selection of an appropriate mobile phase is critical for achieving effective separation; in this case, a mixture of methanol (B129727), n-hexane, and ethyl acetate (B1210297) was optimized. researchgate.net Densitometric measurements were performed at the wavelengths of maximum absorbance for both the drug and the impurity to ensure sensitivity and accuracy. researchgate.net The retention factor (Rƒ) values, which indicate the migration of the substance along the plate, were distinctly different for omeprazole and the 4-methoxy-2-nitroaniline impurity, confirming the method's separation power. researchgate.net The method was validated for linearity, precision, accuracy, and sensitivity, with low limits of detection (LOD) and quantification (LOQ) indicating its suitability for trace-level impurity analysis. researchgate.net

The parameters for this validated HPTLC method are summarized below.

ParameterOmeprazole4-Methoxy-2-nitroaniline (Impurity)
Mobile Phase Methanol‒n-hexane‒ethyl acetate (0.5:5:5.5, V/V/V)Methanol‒n-hexane‒ethyl acetate (0.5:5:5.5, V/V/V)
Detection Wavelength 291 nm223 nm
Retention Factor (Rƒ) 0.25 ± 0.020.89 ± 0.02
Linearity Range 100–500 ng/band10–50 ng/band
Limit of Detection (LOD) 3.2 ng/band0.41 ng/band
Limit of Quantification (LOQ) 9.8 ng/band1.25 ng/band
Data sourced from a study on the HPTLC analysis of 4-methoxy-2-nitroaniline as an impurity in omeprazole. researchgate.net

Crystallographic Analysis and Solid-State Characterization

Crystallographic analysis is indispensable for the definitive determination of a molecule's three-dimensional structure and its arrangement within a crystal lattice. Techniques such as single-crystal and powder X-ray diffraction provide fundamental information about bond lengths, bond angles, molecular conformation, and intermolecular interactions, which collectively influence the physicochemical properties of a solid material.

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline compounds. While a complete crystal structure determination for this compound is not prominently available, the analysis of its isomers provides critical insights into the structural characteristics of methoxy-nitroaniline systems.

For instance, the crystal structure of the isomer 4-Methoxy-2-nitroaniline has been determined. iucr.org The molecule crystallizes in the orthorhombic system with the centrosymmetric space group Pnma. iucr.org A key feature of its structure is that all atoms, except for two hydrogen atoms of the methyl group, lie on a crystallographic mirror plane. iucr.org The structure is stabilized by an intramolecular N—H⋯O hydrogen bond between the amino group and the adjacent nitro group, as well as intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into an infinite two-dimensional network. iucr.org

Detailed crystallographic data for 4-Methoxy-2-nitroaniline are presented in the table below.

ParameterValue
Compound 4-Methoxy-2-nitroaniline
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15
Crystal System Orthorhombic
Space Group P n m a
Unit Cell Dimensions a = 16.0264 (4) Åb = 6.3621 (1) Åc = 7.1476 (1) Å
Unit Cell Volume (V) 728.78 (2) ų
Molecules per Unit Cell (Z) 4
Calculated Density (Dx) 1.533 Mg m⁻³
Radiation Mo Kα
Temperature 100.0 (1) K
Crystallographic data for the isomer 4-Methoxy-2-nitroaniline. iucr.org

Furthermore, structural studies on derivatives, such as N-(4-Methoxy-3-nitrophenyl)acetamide (an isomer of the acetamide (B32628) derivative of the title compound), show that the methoxy and acetamide groups are nearly coplanar with the phenyl ring. vulcanchem.com In this related structure, hydrogen bonding is also a dominant feature, with the N-H group of the acetamide donating a hydrogen bond to a nitro oxygen atom, creating chains within the crystal. vulcanchem.com

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to confirm the crystalline nature of a bulk sample, identify its crystalline phase, and detect polymorphism. The PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ) that correspond to the lattice planes of the crystal structure.

For related compounds like 2-methoxy-4-nitroaniline , PXRD analysis has been employed to confirm the identity and crystallinity of the material grown by solution growth techniques. researchgate.net The PXRD pattern of 2-methoxy-4-nitroaniline confirmed that it crystallizes in a monoclinic system. researchgate.net In other studies involving this isomer, PXRD scans were used to verify that no polymorphic transformation or solvate formation occurred during solubility experiments in various solvents, ensuring the integrity of the solid phase being studied. acs.org Similarly, in the synthesis of novel Schiff bases from compounds like 4-chloro-3-nitroaniline, PXRD patterns of the resulting products were shown to be entirely different from those of the starting materials, confirming the formation of a new crystalline phase. rsc.org

Polymorphism and Conformational Analysis in Related Systems

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements and/or conformations, is a critical area of study in materials science. Different polymorphs of the same compound can exhibit distinct physical properties. The conformational flexibility of molecules, particularly those with rotatable bonds like nitroaniline derivatives, plays a key role in the formation of polymorphs.

Studies on nitroaniline derivatives reveal that subtle changes in functional groups can lead to significant differences in molecular conformation and intermolecular interactions. nih.gov

Intermolecular Hydrogen Bonding : In contrast, 4-nitroaniline (B120555) derivatives, which lack the intramolecular hydrogen bond, rely on intermolecular N–H···O hydrogen bonds to form dimers or chains, which are significant in their crystal packing. researchgate.net

Solvent-Induced Polymorphism : The choice of crystallization solvent can induce the formation of different polymorphs. For example, a Schiff base derived from m-nitroaniline was found to crystallize in two different orthorhombic space groups when using acetonitrile (B52724) and methanol, respectively. acs.org These polymorphs exhibited distinct noncovalent interactions involving the nitro group, which stabilized each form. acs.org

Conformational Polymorphism : Research on 3-methyl-4-methoxy-4′-nitrostilbene, a related nonlinear optical material, has identified multiple polymorphs. rsc.org Two of these forms exhibit different molecular conformations, while a third incorporates both conformers, highlighting how molecular flexibility can lead to complex polymorphic systems. rsc.org

The conformational analysis of substituted nitroanilines shows that these molecules often adopt nearly planar conformations, which facilitates electronic conjugation. However, the rotation of the nitro group relative to the aromatic ring can significantly alter the electronic properties and aromaticity of the molecule. mdpi.com

Iv. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of 3-Methoxy-4-nitroaniline.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to perform geometry optimizations and calculate various molecular properties. nih.govnih.gov These calculations can map the charge transfer interactions that occur between the electron-donating methoxy (B1213986) (–OCH₃) and amino (–NH₂) groups and the electron-withdrawing nitro (–NO₂) group.

DFT methods are also utilized to analyze electronic transitions, which can be compared with experimental UV-Vis spectra. The effect of different solvents on these transitions can be modeled using approaches like the Polarized Continuum Model (PCM) within a Time-Dependent DFT (TD-DFT) framework. Furthermore, DFT is crucial for calculating nonlinear optical (NLO) properties, such as molecular dipole moment and first hyperpolarizability, which are influenced by the presence of strong electron donor and acceptor groups within the molecule. nih.gov

The vibrational spectra (FT-IR and FT-Raman) of nitroaniline derivatives are effectively analyzed using computational methods. nih.govscispace.com Quantum chemical calculations at the DFT (e.g., B3LYP, B3PW91) and Hartree-Fock (HF) levels of theory are used to compute the harmonic vibrational frequencies of the molecule. scispace.com The molecule 2-methoxy-4-nitroaniline (B147289), an isomer of the subject compound, has 20 atoms and thus 54 normal modes of fundamental vibrations. scispace.com

The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. nih.govscispace.com This analysis allows for the unambiguous assignment of vibrational modes, including the characteristic stretching and bending vibrations of the nitro (NO₂), methoxy (OCH₃), and amino (NH₂) functional groups. scispace.com For instance, the nitro group's C–N stretching is typically identified around 1520 cm⁻¹, while the methoxy group's C–O stretching appears near 1250 cm⁻¹. The strong correlation between the computed and experimental spectra validates both the optimized molecular structure and the force field used in the calculations. nih.govscispace.com

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This analysis is instrumental in understanding the intramolecular interactions that contribute to the stability of this compound.

NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.de The energetic significance of these donor-acceptor interactions is estimated using second-order perturbation theory. uni-muenchen.de For a molecule like this compound, key interactions would include the delocalization of lone pair electrons from the oxygen of the methoxy group and the nitrogen of the amino group into the antibonding orbitals of the aromatic ring and the nitro group. These hyperconjugative interactions stabilize the molecule and are indicative of the charge transfer from the donor groups to the acceptor group. researchgate.net This analysis provides a quantitative picture of charge distribution and the nature of the chemical bonds. nih.gov

Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of OCH₃π* (Aromatic Ring)15.5p-π conjugation
LP (N) of NH₂π* (Aromatic Ring)45.2p-π conjugation
π (Aromatic Ring)π* (NO₂)20.8π-π* interaction
LP (O) of NO₂σ* (N-C)5.1Hyperconjugation

Note: The data in this table is illustrative, based on typical values for substituted nitroanilines, to demonstrate the principles of NBO analysis. E(2) represents the stabilization energy from second-order perturbation theory.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, chemical stability, and the nature of electronic transitions. scispace.comresearchgate.net

For this compound, the electron-donating amino and methoxy groups contribute significantly to the HOMO, while the electron-withdrawing nitro group dominates the LUMO. scispace.com This distribution facilitates an intramolecular charge transfer from the donor-rich part of the molecule to the acceptor-rich part upon electronic excitation. scispace.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with greater polarizability and nonlinear optical activity. scispace.comresearchgate.net From the HOMO and LUMO energy values, other global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated. scispace.comrsc.org

Calculated Molecular Properties of 2-Methoxy-4-nitroaniline (as a reference) using DFT (B3LYP/6-311G(d,p)) scispace.com
ParameterValue
HOMO Energy-0.22345 a.u.
LUMO Energy-0.07643 a.u.
HOMO-LUMO Energy Gap (ΔE)0.14702 a.u.
Ionization Potential (I = -EHOMO)0.22345 a.u.
Electron Affinity (A = -ELUMO)0.07643 a.u.
Global Hardness (η = (I-A)/2)0.07351 a.u.
Chemical Potential (μ = -(I+A)/2)-0.14994 a.u.
Global Electrophilicity (ω = μ²/2η)0.15291 a.u.

Note: The table shows data for the isomer 2-methoxy-4-nitroaniline as a representative example from the literature. scispace.com

Molecular Dynamics Simulations for Solvation and Interactions

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule within a condensed-phase environment, such as a solvent. escholarship.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into solvation structures and intermolecular interactions. acs.org

For this compound, MD simulations can be used to study its hydration and solvation in various organic solvents. acs.org These simulations can reveal the structure of the solvation shell, identify specific solute-solvent interactions (like hydrogen bonding), and calculate thermodynamic properties such as the free energy of solvation. escholarship.orgacs.org Understanding how solvent molecules arrange around the solute is crucial for predicting solubility and optimizing reaction conditions, as solvation can significantly influence the molecule's stability and reactivity. researchgate.net

Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By using DFT, researchers can map out the potential energy surface for a given reaction, such as the reduction of the nitro group or nucleophilic substitution. acs.org

This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. acs.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For example, modeling the reduction of nitroaniline can involve calculating the total energy for each step in a proposed pathway to determine the most energetically favorable route. acs.org Such studies provide a detailed, step-by-step picture of how bonds are broken and formed, offering insights that can be used to control reaction outcomes and improve synthetic yields. acs.org

Prediction of Physico-Chemical Parameters Relevant to Environmental Fate (e.g., LogP, BCF)

The environmental fate of a chemical compound is largely governed by its physico-chemical properties. Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are employed to predict these parameters based on the molecule's structure.

The octanol-water partition coefficient (LogP or Log Kₒ/w) is a critical parameter for predicting the environmental distribution of a compound. It indicates a chemical's lipophilicity and its tendency to partition into soil, sediment, or biota rather than remaining in the water. For this compound, several computational models have predicted its LogP value. These predictions vary based on the specific algorithm and theoretical basis of the model. A compilation of these predicted values highlights the range of expected lipophilicity for this compound. ambeed.com

The Topological Polar Surface Area (TPSA) is another computed parameter, which is useful in predicting transport properties. For this compound, the TPSA is calculated to be 81.07 Ų. ambeed.com

Predicted Lipophilicity (LogP) of this compound

Prediction ModelPredicted LogP Value
iLOGP1.08
XLOGP31.31
WLOGP1.19
MLOGP0.05
SILICOS-IT-1.04
Consensus LogP 0.52
Data sourced from computational predictions. ambeed.com

V. Applications in Organic Synthesis and Materials Science Research

Building Block in the Synthesis of Complex Organic Molecules

The distinct substitution pattern of 3-Methoxy-4-nitroaniline makes it an important starting material for creating more complex molecules. vulcanchem.com The presence of the amino, methoxy (B1213986), and nitro groups allows for selective reactions, such as diazotization, reduction, and nucleophilic substitution, to build intricate molecular architectures. smolecule.com

Precursor for Dyes and Pigments Research

This compound serves as a precursor in the synthesis of various dyes and pigments. a2bchem.comcymitquimica.com Its derivatives are utilized in the production of azo dyes, which are a significant class of colorants. smolecule.com The chromophoric properties of molecules derived from this compound contribute to the vibrant colors and stability of the final dye products. a2bchem.com For instance, its hydrochloride salt is an intermediate in the manufacturing of azo dyes. smolecule.com The related compound, 2-Methoxy-4-nitroaniline (B147289), is also used as a precursor for dyes and is a key component in the production of fast red B base, used for dyeing and printing cotton fabrics. made-in-china.com Similarly, 3-Methyl-4-nitroaniline is an intermediate in the production of azo dyes for textiles and paper. chemimpex.com Disazo disperse dyes have been synthesized from 2-Methoxy-5-nitroaniline (B165355) and 3-chloroaniline. orientjchem.org

The synthesis of azo disperse dyes often involves the diazotization of an aromatic amine, like a nitroaniline derivative, followed by coupling with another aromatic compound. mdpi.comsemanticscholar.org For example, 4-hydroxyalkylamino-2-nitro-anisoles, which are important intermediates for dye precursors, can be synthesized from 4-halogeno-3-nitro-anilines. google.com

Examples of Nitroaniline Derivatives in Dye Synthesis
Nitroaniline DerivativeApplication in Dye SynthesisReference
This compound HydrochlorideIntermediate in the production of azo dyes. smolecule.com
2-Methoxy-4-nitroanilinePrecursor for dyes, used in Fast Red B Base for cotton fabrics. made-in-china.com
3-Methyl-4-nitroanilineIntermediate for azo dyes in textiles and paper. chemimpex.com
2-Methoxy-5-nitroanilineUsed to synthesize disazo disperse dyes. orientjchem.org

Intermediate in Pharmaceutical Compound Synthesis

This compound is a significant intermediate in the synthesis of various pharmaceutical compounds. a2bchem.com Its structural framework is a key component in the production of certain therapeutic agents. For example, it is a precursor in the synthesis of Arnsacrine, an antineoplastic agent. The unique arrangement of its functional groups allows for modifications that can lead to compounds with desired biological activities, including potential anticancer and antibacterial properties. smolecule.com

The related compound, N-(3-Methoxy-4-nitrophenyl)acetamide, which can be synthesized from this compound, also serves as a versatile intermediate in the preparation of more complex molecules, including pharmaceutical precursors. Furthermore, derivatives of this compound are explored for their potential therapeutic applications. smolecule.com For instance, 4-methoxy-2-nitroaniline (B140478) is a crucial intermediate in the synthesis of the antimalarial drug Primaquine.

Nitroaniline Derivatives as Pharmaceutical Intermediates
Nitroaniline DerivativePharmaceutical ApplicationReference
This compoundPrecursor for the antineoplastic agent Arnsacrine.
N-(3-Methoxy-4-nitrophenyl)acetamideIntermediate for pharmaceutical precursors.
4-Methoxy-2-nitroanilineIntermediate in the synthesis of the antimalarial drug Primaquine.

Synthesis of Polymers and Resins with Specific Properties

Aromatic nitro compounds, including this compound, can be used as precursors in the synthesis of polymers and resins. smolecule.comvolza.com The nitro group can be utilized to introduce specific functionalities or to influence the properties of the resulting polymer. smolecule.com Research has explored the use of this compound hydrochloride in the development of novel polymeric materials. smolecule.com Additionally, related aromatic amines have been extensively used in the manufacture of polymers. nih.gov For instance, polyaniline derivatives have been synthesized through the oxidative polymerization of o/m-anisidines. researchgate.net

Synthesis of Heterocyclic Compounds (e.g., Thiadiazole Derivatives)

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. One notable application is in the synthesis of thiadiazole derivatives. smolecule.com For example, 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is synthesized from this compound. smolecule.com Thiadiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov The synthesis of these derivatives often involves the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative. mdpi.com

The general synthetic route to 1,3,4-thiadiazole (B1197879) derivatives can involve the reaction of an aromatic aldehyde with thiosemicarbazide, followed by cyclization. nih.gov N-(3-Methoxy-4-nitrophenyl)acetamide, derived from this compound, also serves as an intermediate in the synthesis of heterocyclic compounds.

Advanced Materials Research

The unique electronic properties of nitroaniline derivatives make them subjects of investigation in advanced materials research, particularly in the field of nonlinear optics.

Nonlinear Optical (NLO) Materials Investigation in Related Nitroanilines and Derivatives

Organic molecules with delocalized π-electron systems, such as nitroanilines, have attracted significant attention for their potential as nonlinear optical (NLO) materials. acs.org These materials can alter the properties of light passing through them and have applications in technologies like optical switching and signal processing. researchgate.net The presence of both electron-donating (like an amino or methoxy group) and electron-accepting (like a nitro group) moieties can lead to large nonlinear responses due to intramolecular charge transfer. acs.org

Electroactive Materials for Optoelectronic Applications (e.g., OLEDs, Organic Solar Cells)

There is a notable absence of specific research studies detailing the use of this compound as a primary monomer or precursor for the synthesis of electroactive polymers for Organic Light-Emitting Diodes (OLEDs) or organic solar cells. Chemical suppliers may categorize it under "OLED Materials," indicating its potential as a building block, but concrete examples of its incorporation into high-performance optoelectronic devices and the corresponding performance data are not readily found in peer-reviewed journals or patents.

However, research into related isomers and derivatives of nitroaniline provides insight into the potential roles this compound could play. For instance, theoretical studies on various p-nitroaniline derivatives have shown that the presence of electron-donating groups, such as the methoxy group, can redshift the absorption spectrum and reduce the HOMO-LUMO energy gap. researchgate.netnih.gov These are desirable properties for materials used in organic solar cells. Specifically, derivatives like pNA-OCH3 have been identified as having potential for optoelectronic applications due to their small HOMO-LUMO energy gaps. nih.gov

Furthermore, copolymers incorporating other nitroaniline isomers, such as 3-nitroaniline, have been synthesized and studied for their optoelectronic properties. google.com These studies demonstrate that the inclusion of nitro-functionalized monomers can tune the electrical and optical characteristics of conjugated polymers, which are central to the function of OLEDs and organic solar cells. google.com A patent has also mentioned the use of 2-methoxy-4-nitroaniline in the context of an organic solar cell, further highlighting the interest in this class of compounds for photovoltaic applications. googleapis.com

While direct evidence is scarce, the fundamental properties of this compound, with its electron-donating methoxy group and electron-withdrawing nitro group, make it a plausible candidate for future research in the development of novel electroactive materials.

Metal-Organic Frameworks (MOFs) and Functional Material Development

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While this compound possesses functional groups (amino and nitro groups) that could potentially coordinate with metal centers or be further functionalized to act as ligands, there is a lack of specific research literature demonstrating its use as a primary building block in the synthesis of MOFs. Chemical suppliers may list it under "MOF Linkers," suggesting its potential, but published examples of MOFs constructed with this specific ligand are not available.

The broader field of MOF research includes the use of ligands with similar functionalities. For example, MOFs have been designed using amino-functionalized linkers, such as 2-aminoterephthalic acid, to create frameworks with reactive sites that can be modified post-synthesis. nih.gov Additionally, nitro-functionalized ligands like 2-nitroterephthalic acid have been used to construct MOFs. tandfonline.com These examples show that the functional groups present in this compound are compatible with MOF chemistry.

Research has also been conducted on using MOFs as sensors for nitroaniline isomers, indicating an interaction between the framework and these molecules, though not their incorporation as a structural component. tandfonline.com The development of Schiff base pillar-layered MOFs often involves N-donor ligands, a category that derivatives of this compound could potentially fall into after chemical modification. tandfonline.com

Vi. Biological Activity and Mechanistic Studies

Pharmacological and Therapeutic Research Potential

Research into 3-Methoxy-4-nitroaniline has uncovered its significant role as a precursor in the synthesis of compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

While direct studies on the anticancer activity of this compound are limited, its primary importance lies in its use as a foundational molecule for creating more complex chemical structures with significant therapeutic potential. researchgate.net Research has demonstrated that derivatives synthesized from this compound exhibit promising anticancer properties.

For instance, this compound serves as a key starting material in the multi-step synthesis of novel quinoline-triazole hybrids. researchgate.net These hybrid molecules have been evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF-7). researchgate.net The mechanism of action for such derivatives often involves the modulation of cellular pathways essential for cancer cell survival. One common pathway targeted by similar therapeutic agents is the caspase cascade, where activation of enzymes like caspase-3 leads to programmed cell death, or apoptosis. brieflands.com

Furthermore, the structural framework of this compound is incorporated into other classes of potential anticancer agents. Derivatives of 2,4-diarylaminopyrimidine containing a 3-methoxy-4-morpholinophenyl substituent, a structure related to this compound, have been found to significantly inhibit the proliferation of anaplastic lymphoma kinase (ALK) positive cancer cells. researchgate.net These compounds were shown to suppress the phosphorylation of ALK and its downstream signaling proteins. researchgate.net The general class of nitroaniline compounds has been explored in the development of Schiff bases and their metal complexes, which have also shown potential in vitro cytotoxicity against cancer cells. wiley.com

Table 1: Anticancer Potential of this compound Derivatives

Derivative ClassStarting MaterialTarget/MechanismObserved EffectReference
Quinoline-Triazole HybridsThis compoundMCF-7 Cell LineEvaluated for in vitro anticancer activity. researchgate.net researchgate.net
2,4-DiarylaminopyrimidinesRelated Methoxy-Morpholinophenyl structuresAnaplastic Lymphoma Kinase (ALK)Inhibited proliferation of ALK-positive cancer cells by suppressing phosphorylation. researchgate.net researchgate.net
Schiff Base Copper (II) ComplexRelated 2-amino-4-nitroanilineGeneral CytotoxicityExhibited promising in vitro anticancer activities. wiley.com wiley.com

Derivatives of this compound have been investigated for their potential antimicrobial effects. evitachem.com The core structure is utilized in the synthesis of heterocyclic compounds known for their biological activity. For example, related structures like 3-Methoxy-5-morpholino-2-nitroaniline are studied for their ability to inhibit specific pathogens, including Mycobacterium tuberculosis. smolecule.com The mechanism in such cases can involve targeting essential bacterial enzymes, such as the QcrB subunit of the menaquinol (B15198786) cytochrome c oxidoreductase complex. smolecule.com Additionally, fused pyrimidine (B1678525) derivatives, which can be synthesized from related anilines, are a class of compounds recognized for their broad pharmacological properties, including antibacterial activity. jocpr.com

Direct research on the anti-inflammatory properties of this compound is not extensively documented. However, studies on its structural isomer, 4-Methoxy-3-nitroaniline, have shown that this related compound possesses anti-inflammatory effects. chemicalbook.combiosynth.com This suggests that the methoxy-nitroaniline scaffold may be a promising starting point for developing new anti-inflammatory agents. Research into other related chemical classes, such as Schiff bases derived from 4-aminoantipyrine, also points to a broader interest in these types of molecules for their potential to modulate inflammatory pathways. researchgate.net

Biochemical Interactions and Molecular Targeting

The biological activities of this compound and its derivatives are rooted in the interactions of its specific functional groups—the nitro group and the methoxy (B1213986) group—with biological macromolecules.

Nitroaromatic compounds like this compound are known to participate in various enzyme-catalyzed reactions within biological systems. A notable interaction is the induction of cytochrome P450 (CYP) enzymes. researchgate.net Studies on isomeric nitroanisidines have shown that these compounds can selectively induce CYP1A2 in rat livers. researchgate.net This research indicates that the presence of all three functional groups—amino, methoxyl, and nitro—is a necessary component for this enzymatic induction, and their specific positions on the aromatic ring determine the selectivity. researchgate.net

In microbial systems, related nitroaromatic compounds undergo enzymatic degradation. For example, the aerobic degradation of N-Methyl-4-nitroaniline by Pseudomonas sp. begins with an N-demethylation reaction to form 4-nitroaniline (B120555), followed by a monooxygenation step that converts it to 4-aminophenol, and subsequently, oxidative deamination to yield 1, 2, 4-benzenetriol. plos.org This showcases a clear pathway of enzyme-catalyzed transformation of the core structure. plos.org

The distinct functional groups of this compound are key to its molecular interactions.

The nitro group is a critical functional moiety. It can be reduced within biological systems to form reactive intermediates that interact with cellular components. evitachem.com This reduction to an amino group is a common transformation. researchgate.net In some contexts, the nitro group itself is linked to genotoxicity; for example, the aniline (B41778) 4′-NO2 group on the drug niclosamide (B1684120) has been shown to induce DNA damage. researchgate.net

The methoxy group influences the compound's physical properties, such as solubility and binding affinity, which in turn affects how it interacts with biological targets. evitachem.com Its presence, in conjunction with the other functional groups, is crucial for specific biological activities like the induction of CYP1A enzymes. researchgate.net Furthermore, O-demethylation is a recognized enzymatic reaction in the microbial metabolism of aromatic compounds containing a methoxy group. plos.org

Table 2: Role of Functional Groups in Biological Interactions

Functional GroupBiological Interaction / RoleReference
Nitro Group (-NO₂)Can be reduced to reactive intermediates that interact with biomolecules. evitachem.com Reduction to an amino group is a common metabolic transformation. researchgate.net Can contribute to genotoxicity in certain molecular contexts. researchgate.net evitachem.comresearchgate.netresearchgate.net
Methoxy Group (-OCH₃)Influences solubility and binding affinity. evitachem.com Essential, along with other groups, for selective induction of CYP1A enzymes. researchgate.net Can be removed via O-demethylation in microbial degradation pathways. plos.org researchgate.netplos.orgevitachem.com

Receptor Modulation Studies

Extensive literature searches did not yield specific studies detailing the direct receptor modulation of this compound. Research has primarily focused on the biological activities of its derivatives rather than the parent compound itself. While the structural components of this compound, such as the methoxy and nitro groups on the aniline scaffold, suggest the potential for interaction with biological macromolecules, there is a lack of direct evidence from receptor binding or functional assays in the available scientific literature.

Theoretical discussions suggest that the functional groups of this compound could potentially interact with molecular targets. However, without dedicated receptor modulation studies, including binding affinity assessments and functional assays, the specific receptors it may interact with and the nature of this modulation (e.g., agonist, antagonist, or allosteric modulator) remain speculative.

It is important to note that derivatives of this compound have been investigated for their receptor activity. For instance, more complex molecules synthesized using this compound as a starting material have been evaluated for their effects on various receptors. smolecule.comjmchemsci.comnih.gov However, these findings are specific to the derivatives and cannot be directly extrapolated to this compound itself.

Interactive Data Table: Receptor Modulation Data for this compound

Receptor TargetBinding Affinity (e.g., Ki, IC50)Functional Assay ResultsResearch Findings
Data not availableData not availableData not availableNo direct studies on the receptor modulation of this compound have been identified in the reviewed literature.

Vii. Environmental Fate and Degradation Studies

Bioremediation and Biotransformation Pathways

The biological transformation of 3-Methoxy-4-nitroaniline is a key area of study for understanding its environmental impact. Both anaerobic and aerobic processes contribute to its degradation, leading to a variety of intermediate and final products.

Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds like this compound is the reduction of the nitro group. nih.gov This process occurs sequentially, with the nitro group (-NO2) being reduced to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group. nih.gov

Studies on the related compound 2,4-dinitroanisole (B92663) (DNAN) show that its biotransformation is most rapid under anaerobic conditions, particularly with H₂ as a co-substrate. researchgate.net This process involves the regioselective reduction of the nitro groups. researchgate.netresearchgate.net While the ortho nitro group is typically reduced first to yield 2-methoxy-5-nitroaniline (B165355) (MENA), the regioisomer this compound (iMENA) has also been identified as a biotransformation product in some studies. researchgate.netresearchgate.netnih.gov Continued reduction leads to the formation of 2,4-diaminoanisole (B165692) (DAAN). researchgate.netresearchgate.net The reduction of the nitro group is a critical detoxification step, as the resulting aromatic amines are generally less toxic than their nitroaromatic precursors. oup.com

The mechanism of nitroreduction can proceed through either a radical pathway involving single electron transfers or a two-electron reduction mechanism. nih.gov The hydroxylamino intermediate is of particular interest as it can undergo further reactions. nih.gov

Aerobic degradation of nitroaromatic compounds is considered an effective mechanism for their complete mineralization. plos.org While specific studies on the aerobic degradation of this compound are limited, research on analogous compounds provides valuable insights. For instance, the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 has been documented, where the bacterium can utilize the compound as a sole source of carbon, nitrogen, and energy. plos.orglookchem.com

The degradation of the structurally similar 4-nitroanisole (B1192098) by Rhodococcus strains begins with O-demethylation to form 4-nitrophenol, which is then further degraded. plos.org It is plausible that aerobic microbes could employ similar initial steps, such as demethylation or hydroxylation, to initiate the breakdown of this compound. The presence of both a methoxy (B1213986) and a nitro group on the aromatic ring offers multiple sites for initial enzymatic attack.

During the biotransformation of nitroaromatic compounds, reactive intermediates such as nitroso and hydroxylamino derivatives are formed. nih.gov These intermediates can lead to further reactions, including the formation of dimers. nih.gov In anaerobic environments, the coupling of a nitroso-intermediate with an amino-derivative can lead to the formation of azo-dimers. nih.gov

Table 1: Key Transformation Products of Related Nitroaromatic Compounds

Parent Compound Transformation Process Key Intermediates/Products
2,4-Dinitroanisole (DNAN) Anaerobic Biotransformation 2-Methoxy-5-nitroaniline (MENA), this compound (iMENA), 2,4-Diaminoanisole (DAAN), Azo-dimers. researchgate.netresearchgate.netnih.gov
N-methyl-4-nitroaniline Aerobic Degradation 4-Nitroaniline (B120555), 4-Aminophenol, 1,2,4-Benzenetriol. plos.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like this compound. nih.gov These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. rsc.orgomu.edu.tr

Fenton oxidation is a widely studied AOP that utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. rsc.orgomu.edu.tr This process is particularly effective for treating wastewater containing toxic and non-biodegradable organic compounds. rsc.orgnih.gov

A study on the degradation of the structurally similar 4-methoxy-2-nitroaniline (B140478) (4M2NA) using the Fenton process demonstrated its high efficiency in decomposing the compound. rsc.orgnih.govrsc.org The degradation rate is significantly influenced by operational parameters such as the initial concentrations of Fe²⁺ and H₂O₂. rsc.orgnih.gov While complete decomposition of the parent compound can be achieved, the total organic carbon (TOC) removal may be lower, indicating the formation of recalcitrant by-products. nih.govrsc.org The optimal pH for the Fenton reaction is typically acidic, around 3. omu.edu.trresearchgate.net

The degradation pathways of nitroaromatic compounds during Fenton oxidation can be elucidated using a combination of spectroscopic and chromatographic techniques, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

In the Fenton oxidation of 4-methoxy-2-nitroaniline, researchers identified nineteen reaction intermediates. nih.govrsc.org The proposed degradation pathway involves the initial attack of hydroxyl radicals, leading to the formation of intermediates like 4-methoxy-2-nitrophenol (B75764) and 4-methoxy-1,2-benzenediol. nih.gov Subsequent reactions lead to the opening of the benzene (B151609) ring and the formation of low molecular weight organic acids, such as oxalic acid, acetic acid, and formic acid, which were identified as the main final products. nih.govrsc.org These findings provide a model for understanding the potential degradation pathway of this compound under similar oxidative conditions.

Table 2: Intermediates and Products in the Fenton Oxidation of 4-Methoxy-2-nitroaniline

Technique Findings
GC-MS Identification of 19 reaction intermediates. nih.govrsc.org
HPLC Analysis of intermediate and final product concentrations. nih.gov
UV-Vis Spectroscopy Monitoring the structural changes of the compound during degradation. nih.gov

Environmental Monitoring and Analytical Quantification

The monitoring of this compound in the environment is crucial for understanding its distribution, persistence, and potential exposure routes. This requires sensitive and specific analytical methods capable of detecting and quantifying the compound in complex environmental matrices, such as water.

While specific, large-scale environmental monitoring studies for this compound in various water bodies are not extensively documented in publicly available literature, its detection and quantification are achievable through established analytical chemistry techniques. The methods employed are largely based on those developed for other nitroaromatic compounds and isomers of methoxynitroaniline, which are common in industrial wastewater. rsc.orgmdpi.comresearchgate.net Industrial effluents, particularly from dye and pharmaceutical manufacturing, are considered potential sources of this compound in aquatic environments. researchgate.net

The primary analytical techniques suitable for the determination of this compound in water samples include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile organic compounds in water. For nitroaniline derivatives, reverse-phase HPLC with a C18 column is a common approach. rsc.orgmdpi.com Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic nitro structure provides strong chromophores.

A study on the analysis of the isomer 4-methoxy-2-nitroaniline in wastewater utilized an HPLC system with a C18 analytical column and a mobile phase consisting of methanol (B129727) at a flow rate of 0.5 mL/min, with detection at a wavelength of 254 nm. rsc.org Another field study on the remediation of groundwater contaminated with 4-methoxy-2-nitroaniline also employed HPLC with a C18 column, using a mobile phase of water and methanol (6:4 ratio) and detection at 232 nm. mdpi.com These methodologies, with appropriate optimization of the mobile phase composition and detection wavelength, would be directly applicable for the quantification of this compound. The use of online Solid-Phase Extraction (SPE) coupled with HPLC can enhance sensitivity for trace-level detection in less contaminated waters like tap or pond water. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for the identification and quantification of trace organic pollutants. While aniline (B41778) derivatives can be thermally labile, GC-MS methods have been successfully developed for many of them. epa.govajrconline.org EPA Method 8131, for instance, outlines the determination of various aniline derivatives in environmental samples by gas chromatography, although this compound is not explicitly listed. epa.gov

A sensitive GC-MS method was developed for the trace analysis of the isomer 4-Methoxy-2-nitroaniline as a genotoxic impurity. ajrconline.org This method demonstrates the feasibility of using GC-MS for this class of compounds. For analysis, water samples would typically undergo a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to isolate and concentrate the analyte before injection into the GC-MS system. epa.gov The mass spectrometer provides definitive identification based on the compound's unique mass spectrum.

The table below summarizes analytical methods used for isomers and related compounds, which are indicative of the approaches for detecting this compound in water.

Table 1: Analytical Methods for Methoxy-Nitroaniline Isomers in Water Samples

Analytical TechniqueCompoundMatrixColumn/Stationary PhaseMobile Phase/Carrier GasDetectorLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
HPLC-UV4-Methoxy-2-nitroanilineWastewaterC18MethanolUV (254 nm)Not Reported rsc.org
HPLC-UV4-Methoxy-2-nitroanilineGroundwaterAgilent XDB-C18Water:Methanol (6:4)UV (232 nm)Not Reported mdpi.com
GC-MS4-Methoxy-2-nitroanilineDrug Substance-HeliumMass SpectrometerLOD: 0.001 µg/g; LOQ: 0.003 µg/g ajrconline.org
On-line SPE-HPLC-UVAniline and NitroanilinesTap and Pond WaterAcclaim™ 120 C18Acetonitrile (B52724)/WaterUVNot Reported chromatographyonline.com
UPLC-DADPrimary Aromatic AminesWater/Methanol-Methanol/WaterDiode Array DetectorLOD: 0.5 ng/mL; LOQ: 2 ng/mL lcms.cz

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-4-nitroaniline, and how can by-product formation be minimized?

  • Methodology : Nitration of substituted anilines using controlled conditions (e.g., nitrating agents like HNO₃ in non-polar solvents) is a common approach. For example, nitration of 3-methoxyaniline derivatives with copper nitrate trihydrate in 1,2-dichloroethane at 95–105°C yields nitroanilines with reduced side reactions . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Monitor reaction progress via HPLC/LCMS to optimize reaction time and avoid over-nitration .

Q. How can spectroscopic techniques characterize this compound’s structural properties?

  • Methodology :

  • FT-IR/Raman : Identify functional groups (e.g., nitro C–N stretching at ~1,520 cm⁻¹, methoxy C–O at ~1,250 cm⁻¹) .
  • UV-Vis : Analyze electronic transitions (e.g., π→π* and n→π* bands) in solvents like acetone or DMSO. Solvent polarity effects can be modeled using TD-DFT with polarized continuum models .
  • ¹H/¹³C NMR : Assign methoxy (–OCH₃) protons at ~3.8 ppm and aromatic protons based on substituent positions .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work under fume hoods with negative pressure to avoid inhalation of dust/aerosols .
  • Store at 0–6°C in airtight containers to prevent degradation .
  • Emergency response: Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its nonlinear optical (NLO) properties?

  • Methodology :

  • Computational Studies : Perform DFT calculations to map charge transfer (CT) interactions between electron-donating (–OCH₃) and electron-withdrawing (–NO₂) groups. Natural bond orbital (NBO) analysis quantifies hyperconjugation effects .
  • Experimental Validation : Use Z-scan techniques with femtosecond lasers to measure two-photon absorption (2PA) and excited-state absorption (ESA). Note that aggregation at high concentrations (>10⁻³ M) reduces 2PA cross-sections due to intermolecular quenching .

Q. What strategies resolve contradictions in experimental data for this compound’s reactivity?

  • Methodology :

  • Batch Consistency : Trace impurities (e.g., residual solvents or isomers) can alter reactivity. Use high-purity precursors and standardized synthetic protocols .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation, improving reproducibility in kinetic studies .
  • Cross-Validation : Compare results across multiple techniques (e.g., HPLC purity vs. NMR integration) to identify systematic errors .

Q. How can computational modeling guide the design of derivatives for pharmaceutical applications?

  • Methodology :

  • QSAR Studies : Correlate substituent effects (e.g., –NO₂ position) with bioactivity using molecular docking (e.g., binding affinity to enzymes like topoisomerases).
  • Metabolic Stability : Predict metabolic pathways (e.g., CYP450-mediated oxidation) using software like Schrödinger’s ADMET Predictor. For example, this compound derivatives are precursors to anticancer agents like Arnsacrine .

Key Considerations

  • Aggregation Effects : High concentrations (>1 mM) may skew optical and reactivity data due to molecular aggregation .
  • Regulatory Compliance : Ensure compliance with REACH and OSHA guidelines for hazardous nitroaromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.